N-(2-chloro-4-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
“N-(2-CHLORO-4-METHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloromethylphenyl group and a hexahydrocinnolinyl group attached to an acetamide moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-CHLORO-4-METHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE” typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 2-chloro-4-methylphenylamine and 3-oxo-2,3,5,6,7,8-hexahydrocinnoline.
Step 1: Formation of an intermediate by reacting 2-chloro-4-methylphenylamine with an appropriate acylating agent to introduce the acetamide group.
Step 2: Coupling of the intermediate with 3-oxo-2,3,5,6,7,8-hexahydrocinnoline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the hexahydrocinnolinyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the hexahydrocinnolinyl moiety.
Substitution: The chloro group in the phenyl ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(2-CHLORO-4-METHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE” would depend on its specific biological target:
Molecular Targets: Could include enzymes, receptors, or other proteins.
Pathways Involved: May involve inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE: Lacks the hexahydrocinnolinyl group.
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: Lacks the chloromethylphenyl group.
Uniqueness
- The presence of both the chloromethylphenyl and hexahydrocinnolinyl groups in “N-(2-CHLORO-4-METHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE” may confer unique biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H18ClN3O2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-6-7-15(13(18)8-11)19-16(22)10-21-17(23)9-12-4-2-3-5-14(12)20-21/h6-9H,2-5,10H2,1H3,(H,19,22) |
InChI Key |
WUBNPZULHVWYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)Cl |
Origin of Product |
United States |
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